(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
CAS No.: 666832-71-9
Cat. No.: VC13409479
Molecular Formula: C8H12F3NO3
Molecular Weight: 227.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 666832-71-9 |
|---|---|
| Molecular Formula | C8H12F3NO3 |
| Molecular Weight | 227.18 g/mol |
| IUPAC Name | (2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
| Standard InChI | InChI=1S/C8H12F3NO3/c1-7(2,3)4(5(13)14)12-6(15)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m1/s1 |
| Standard InChI Key | FCTPLAZWXGEGKO-SCSAIBSYSA-N |
| Isomeric SMILES | CC(C)(C)[C@@H](C(=O)O)NC(=O)C(F)(F)F |
| SMILES | CC(C)(C)C(C(=O)O)NC(=O)C(F)(F)F |
| Canonical SMILES | CC(C)(C)C(C(=O)O)NC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Synonyms
(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid is systematically named according to IUPAC guidelines as (2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid. Common synonyms include Trifluoroacetyl L-tert-Leucine, N-Trifluoroacetyl L-Tert-Leucine, and Paxlovid Impurity 3 . Its association with PF-07321332, an investigational antiviral agent, further underscores its industrial relevance .
Molecular and Structural Characteristics
The compound’s molecular structure integrates a tert-leucine residue (3,3-dimethylbutanoic acid) with a trifluoroacetamido group at the second carbon position. Key structural features include:
-
Chirality: The (S)-configuration at the second carbon ensures stereochemical specificity, critical for interactions with viral protease active sites .
-
Functional Groups: The trifluoroacetyl group enhances metabolic stability and binding affinity, while the carboxylic acid moiety facilitates salt formation and solubility modulation.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 227.18 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 158–160°C | |
| Solubility | Soluble in water, methanol, ethanol | |
| LogP | 1.4 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid typically involves a multi-step protocol:
-
Acylation of tert-Leucine: L-tert-leucine reacts with trifluoroacetic anhydride (TFAA) under controlled conditions to form N-trifluoroacetyl-L-tert-leucine.
-
Hydrolysis: The intermediate undergoes selective hydrolysis to yield the carboxylic acid derivative .
The process demands precise temperature and pH control to avoid racemization, ensuring retention of the (S)-configuration. Industrial-scale production employs continuous flow reactors to enhance yield and purity, with typical batches achieving ≥95% purity as verified by nuclear magnetic resonance (NMR) .
Process Optimization
Challenges in synthesis include the removal of trifluoroacetic acid byproducts and minimizing residual solvents. Advanced purification techniques such as recrystallization from ethanol-water mixtures and chromatography are employed to meet pharmaceutical-grade standards .
Applications in Antiviral Therapeutics
Role in Paxlovid Development
Paxlovid, a combination of nirmatrelvir and ritonavir, relies on (S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid as a critical intermediate. Nirmatrelvir, the active component, inhibits the SARS-CoV-2 3CL protease, halting viral replication. Clinical trials demonstrated an 89% reduction in hospitalization risk when administered within three days of symptom onset .
PF-07321332 and Broad-Spectrum Activity
Pfizer’s PF-07321332, another protease inhibitor derived from this compound, exhibits broad-spectrum activity against coronaviruses, including SARS-CoV-2 variants. Preclinical studies reported a 50% effective concentration () of 0.08 µM in Vero E6 cells, highlighting its potency .
Table 2: Antiviral Drug Candidates Utilizing the Compound
| Drug Candidate | Developer | Target Virus | Clinical Stage |
|---|---|---|---|
| Paxlovid | Merck & Co. | SARS-CoV-2 | Approved (EUA) |
| PF-07321332 | Pfizer | SARS-CoV-2 | Phase 2/3 |
Analytical Characterization
Spectroscopic Analysis
-
NMR: Spectra confirm the presence of characteristic peaks for the tert-butyl group (δ 1.05 ppm) and trifluoroacetyl moiety (δ 3.85 ppm) .
-
LCMS: Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 228.1 ([M+H]), consistent with the molecular formula .
| Parameter | Recommendation |
|---|---|
| Storage | 2–7°C in sealed containers |
| Personal Protection | Gloves, goggles, lab coat |
| Ventilation | Fume hood required |
Environmental Considerations
Waste disposal must adhere to EPA regulations for fluorinated compounds, with incineration recommended to prevent groundwater contamination.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume